3-Fluoro-4-methoxybenzoic acid
Overview
Description
3-Fluoro-4-methoxybenzoic acid is a chemical compound that serves as a key building block in various synthetic processes. It is a fluorinated derivative of benzoic acid with a methoxy group at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic molecules.
Synthesis Analysis
The synthesis of 3-fluoro-4-methoxybenzoic acid-related compounds has been explored in several studies. A scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride, a closely related compound, was achieved through the Fries rearrangement of 2-fluorophenyl acetate using Lewis acid catalysis. This process was performed on a kilogram scale, demonstrating its industrial feasibility . Additionally, a facile synthesis of 3-fluoro-4-methoxybenzaldehyde, which is structurally similar to 3-fluoro-4-methoxybenzoic acid, was reported. This synthesis involved a reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, simplifying the synthetic method to a single step and avoiding the use of concentrated hydrochloric and sulfuric acids .
Molecular Structure Analysis
The molecular structure of compounds related to 3-fluoro-4-methoxybenzoic acid has been determined using various spectroscopic techniques. For instance, the structure of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid was elucidated using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution electrospray ionization mass spectrometry . Although not directly about 3-fluoro-4-methoxybenzoic acid, these studies provide insights into the structural analysis of fluorinated benzoic acid derivatives.
Chemical Reactions Analysis
The reactivity of fluorinated benzoic acid derivatives has been explored in the context of solid-phase synthesis. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with some structural similarity to 3-fluoro-4-methoxybenzoic acid, has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds, including benzimidazoles and benzotriazoles . These studies highlight the potential of fluorinated benzoic acids in constructing complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-methoxybenzoic acid and related compounds are influenced by the presence of the fluorine and methoxy substituents on the benzene ring. Fluorine atoms are highly electronegative, which can affect the acidity of the benzoic acid moiety and the reactivity of the aromatic ring. The methoxy group is an electron-donating substituent, which can also impact the compound's reactivity. While specific data on the physical and chemical properties of 3-fluoro-4-methoxybenzoic acid are not provided in the papers, these general principles can be applied to predict its behavior in chemical reactions.
Scientific Research Applications
1. Encapsulation of Flavor Molecules
3-Fluoro-4-methoxybenzoic acid has been utilized in the field of food science, particularly in the encapsulation of flavor molecules. A study demonstrated the successful intercalation of vanillic acid (a flavoring agent) into layered double hydroxide, producing nanohybrids for controlled flavor release (Hong, Oh, & Choy, 2008).
2. Synthesis of Liquid Crystals
Research in materials science has employed 3-Fluoro-4-methoxybenzoic acid in synthesizing liquid crystals. A study synthesized 4-methoxybenzoate liquid crystals, exploring their mesomorphic properties and the effects of fluoro-substitutes (Li, Yu, Liu, & Wen, 2010).
3. Chromatography and Detection Techniques
In analytical chemistry, 3-Fluoro-4-methoxybenzoic acid derivatives have been used as labeling reagents for amino acids in high-performance liquid chromatography, aiding in sensitive detection techniques (Watanabe & Imai, 1981).
4. Insecticidal Activity
The compound's derivatives have found applications in agricultural chemistry, specifically in synthesizing insecticidal agents. A study reported the synthesis of 1,3,4-oxadiazoles containing a phenoxyfluorophenyl group, showing low insecticidal activity against certain crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
5. Environmental Microbiology
In environmental microbiology, fluorinated compounds like 3-Fluoro-4-methoxybenzoic acid have been used to study the metabolic pathways in methanogenic consortia, offering insights into the degradation of aromatic compounds (Londry & Fedorak, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNNNQDQEORWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369895 | |
Record name | 3-fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxybenzoic acid | |
CAS RN |
403-20-3 | |
Record name | 3-Fluoro-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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